Chromium(III) fluoride tetrahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

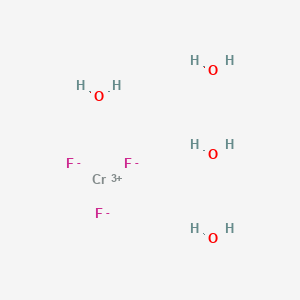

Chromium(III) fluoride tetrahydrate, also known as this compound, is an inorganic compound with the chemical formula CrF₃·4H₂O. It is a green crystalline solid that is sparingly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chromium(III) fluoride tetrahydrate can be synthesized through several methods:

-

Reaction of Chromium(III) Oxide with Hydrofluoric Acid: : [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This method involves reacting chromium(III) oxide with hydrofluoric acid in the presence of water to form the hydrated chromium(III) fluoride.

-

Reaction of Chromic Chloride with Hydrogen Fluoride: : [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method produces the anhydrous form of chromium(III) fluoride, which can then be hydrated to form the tetrahydrate.

-

Thermal Decomposition of Ammonium Hexafluorochromate(III): : [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to produce chromium(III) fluoride.

Industrial Production Methods

Industrial production of chromic fluoride tetrahydrate typically involves large-scale reactions of chromium(III) oxide with hydrofluoric acid under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Chromium(III) fluoride tetrahydrate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: Chromium in chromic fluoride tetrahydrate can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.

Substitution Reactions: The fluoride ions in chromic fluoride tetrahydrate can be substituted by other ligands, such as water or other anions.

Common Reagents and Conditions

Hydrofluoric Acid: Used in the synthesis and various reactions involving chromic fluoride tetrahydrate.

Chromium(III) Oxide: A starting material for the synthesis of chromic fluoride tetrahydrate.

Hydrogen Fluoride: Used in the production of the anhydrous form of chromium(III) fluoride.

Major Products Formed

Chromium(III) Fluoride: The primary product formed in the synthesis and reactions involving chromic fluoride tetrahydrate.

Hydrochloric Acid: A byproduct in the reaction of chromic chloride with hydrogen fluoride.

Wissenschaftliche Forschungsanwendungen

Chromium(III) fluoride tetrahydrate has numerous applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions, including the fluorination of chlorocarbons.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in medical treatments and diagnostics.

Industry: Used as a corrosion inhibitor and a mordant in textile dyeing processes.

Wirkmechanismus

The mechanism of action of chromic fluoride tetrahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, chromium(III) ions can form complexes with DNA and proteins, affecting their structure and function. The fluoride ions can also participate in various biochemical reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Chromium(III) fluoride tetrahydrate can be compared with other similar compounds, such as:

Chromium(III) Chloride: Similar in its chromium content but differs in its anionic component and solubility properties.

Chromium(III) Sulfate: Another chromium(III) compound with different anionic components and applications.

Chromium(III) Acetate: Used in different industrial and research applications compared to chromic fluoride tetrahydrate.

This compound is unique due to its specific chemical properties, such as its solubility in water and its ability to act as a catalyst in fluorination reactions.

Biologische Aktivität

Chromium(III) fluoride tetrahydrate (CrF₃·4H₂O) is a compound of chromium that has garnered attention due to its biological activities and potential applications in various fields, including medicine and environmental science. This article delves into its biological activity, focusing on its mechanisms of action, effects on human health, and relevant case studies.

- Chemical Formula : CrF₃·4H₂O

- Molecular Weight : 181.05 g/mol

- CAS Number : 123333-98-2

- Physical State : Crystalline, hygroscopic

Mechanisms of Biological Activity

Chromium(III) compounds, including this compound, are known for their roles in biological systems, particularly in glucose and lipid metabolism. Here are some key mechanisms through which this compound exerts its biological effects:

- Essential Trace Element : Chromium(III) is considered an essential trace element that plays a significant role in insulin signaling and glucose metabolism. It enhances the action of insulin by facilitating the uptake of glucose into cells, thereby influencing metabolic processes .

- DNA Interaction : Chromium(III) can form complexes with DNA and proteins, leading to potential DNA-protein crosslinks. This interaction may result in alterations in gene expression and cellular signaling pathways. While some studies suggest that chromium(III) can induce DNA strand breaks, the evidence for its mutagenic potential remains inconclusive .

- Histone Modification : Research indicates that chromium(III) can inhibit histone remodeling by cross-linking histone deacetylase complexes to chromatin. This inhibition can lead to transcriptional repression, affecting gene expression related to cell cycle regulation and developmental processes .

Toxicological Profile

Despite its essential role in metabolism, this compound poses certain health risks:

- Allergic Reactions : Exposure to chromium(III) compounds can lead to allergic dermatitis, particularly in individuals previously sensitized to chromium(VI). It is important to note that while chromium(III) is less toxic than its hexavalent counterpart, it can still cause skin irritation and respiratory issues upon inhalation .

- Absorption and Distribution : Chromium(III) is absorbed more efficiently through the respiratory system compared to the gastrointestinal tract. Once absorbed, it binds predominantly to plasma proteins such as transferrin and is distributed mainly in the liver, kidneys, spleen, and bone .

Case Studies

Several studies have investigated the biological effects of this compound:

- Metabolic Studies : In a controlled study involving dietary supplementation with chromium(III), participants showed improved insulin sensitivity and glucose tolerance. The study highlighted the importance of chromium in managing metabolic disorders such as type 2 diabetes .

- Genotoxicity Research : A series of genotoxicity assays conducted on animal models indicated that while chromium(III) could interact with DNA, it did not significantly increase cancer incidence compared to control groups. This finding suggests a complex relationship between chromium exposure and carcinogenic risk .

- Respiratory Effects : An animal study examining inhalation exposure to chromium(III) oxide demonstrated mild inflammatory responses in lung tissues at varying concentrations. These findings underscore the need for careful handling of chromium compounds in occupational settings .

Summary of Findings

| Aspect | Findings |

|---|---|

| Essential Role | Facilitates glucose metabolism; essential for insulin action |

| DNA Interaction | Forms complexes leading to potential gene expression alterations |

| Histone Modification | Inhibits histone deacetylation affecting transcription |

| Toxicity | Allergic dermatitis; less toxic than Cr(VI); respiratory irritant |

| Absorption | Efficient via respiratory route; binds to transferrin |

| Genotoxicity | Conflicting evidence; no clear mutagenicity established |

Eigenschaften

IUPAC Name |

chromium(3+);trifluoride;tetrahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3FH.4H2O/h;3*1H;4*1H2/q+3;;;;;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSCURCAHMSDSL-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[F-].[F-].[F-].[Cr+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF3H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.